molecular formula C11H15NO4 B139565 3-O-Methyl-L-DOPA Methyl Ester CAS No. 78148-37-5

3-O-Methyl-L-DOPA Methyl Ester

Cat. No.: B139565
CAS No.: 78148-37-5
M. Wt: 225.24 g/mol
InChI Key: OSGOAQVFZXVPBZ-QMMMGPOBSA-N
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Description

3-O-Methyl-L-DOPA Methyl Ester is a chemically modified analog of 3-O-Methyl-L-DOPA (3-OMD), which is a significant metabolite of the Parkinson's disease therapeutic agent, L-DOPA . The formation of 3-OMD is catalyzed by the enzyme catechol-O-methyltransferase (COMT), and it is known to accumulate in the plasma and brain of patients on chronic L-DOPA therapy due to its long half-life . As a methyl ester derivative, this compound is often utilized in research settings as a protected or labelled intermediate, facilitating various experimental protocols . In Parkinson's disease research, 3-OMD itself has been investigated for its potential role in the side effects associated with long-term L-DOPA treatment. Studies suggest that elevated levels of 3-OMD may contribute to higher levels of dyskinesia, motor dysfunction, and may compete with L-DOPA for transport across the blood-brain barrier . Consequently, this compound serves as a valuable tool for scientists studying the pharmacokinetics and metabolism of L-DOPA, the function of COMT, and the development of novel therapeutic strategies such as COMT inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGOAQVFZXVPBZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555946
Record name Methyl 3-methoxy-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78148-37-5
Record name Methyl 3-methoxy-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within L Dopa Metabolism and Catecholaminergic Pathways

To understand the significance of 3-O-Methyl-L-DOPA Methyl Ester, one must first consider the metabolic journey of its parent compound, L-DOPA (Levodopa). L-DOPA is the direct precursor to the neurotransmitter dopamine (B1211576), a critical component of the catecholaminergic pathways that govern motor control, mood, and cognition. medchemexpress.comathenaeumpub.com The primary therapeutic action of L-DOPA in conditions like Parkinson's disease relies on its ability to cross the blood-brain barrier—which dopamine itself cannot do—and then be converted into dopamine within the brain. medchemexpress.com

This conversion is primarily carried out by the enzyme Aromatic L-amino acid decarboxylase (AADC). wikipedia.org However, L-DOPA is also subject to another major metabolic pathway: O-methylation. The enzyme Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group to the 3-hydroxyl position of L-DOPA, forming 3-O-Methyldopa (3-OMD). athenaeumpub.comwikipedia.org

3-OMD is a major metabolite of L-DOPA and is not a precursor to dopamine. wikipedia.orgmybiosource.com It has a significantly longer half-life in plasma (approximately 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in patients undergoing L-DOPA therapy. wikipedia.orgnih.gov This accumulation is noteworthy as 3-OMD can compete with L-DOPA for transport across the blood-brain barrier via the large neutral amino acid transporter system. wikipedia.orgnih.govmdpi.com Some research also suggests that high levels of 3-OMD may be linked to some of the long-term side effects observed in L-DOPA treatment. wikipedia.orgmdpi.complos.orgresearchgate.net

The compound this compound is, therefore, the methyl ester form of this primary metabolite, 3-OMD.

Table 1: Key Molecules in L-DOPA Metabolism

Compound NameRoleKey Enzyme Involved
L-DOPAPrecursor to DopamineAromatic L-amino acid decarboxylase (AADC)
DopamineCatecholamine Neurotransmitter-
3-O-Methyldopa (3-OMD)Major Metabolite of L-DOPACatechol-O-methyltransferase (COMT)

Significance of O Methylated and Esterified L Dopa Derivatives in Contemporary Research

The chemical modifications of O-methylation and esterification on the L-DOPA structure are not arbitrary; they represent key strategies in neuropharmacological and neurochemical research to modulate the molecule's behavior and to probe biological systems with greater precision.

O-Methylation: Studying a Key Metabolite

The process of O-methylation, resulting in 3-OMD, is a critical area of study. Research into 3-OMD aims to understand its influence on the efficacy and side effects of L-DOPA therapy. plos.orgresearchgate.net Studies have investigated how 3-OMD interferes with L-DOPA's transport into the brain and its subsequent neuroprotective effects. nih.gov For instance, research has shown that 3-OMD can inhibit the astrocyte-mediated neuroprotective effects of L-DOPA. medchemexpress.comnih.gov By using a compound like 3-O-Methyl-L-DOPA Methyl Ester, researchers can directly study the effects of the pre-methylated metabolite, 3-OMD, once it is hydrolyzed in a biological system.

Esterification: Enhancing Physicochemical Properties

Esterification of L-DOPA, typically at its carboxylic acid group to form derivatives like L-DOPA methyl ester or ethyl ester, is a common prodrug strategy. The primary motivation for this modification is to improve the compound's physicochemical properties, most notably its solubility. nih.govmedchemexpress.comcaymanchem.com L-DOPA itself has limited solubility, which can be a challenge for certain delivery methods. nih.gov L-DOPA methyl ester is a more soluble, neutral derivative that has been investigated as a candidate for continuous systemic delivery. nih.govnih.gov These ester prodrugs are designed to be rapidly hydrolyzed back to the active parent compound, L-DOPA, by esterase enzymes in the body. medchemexpress.comgoogle.com

Table 2: Properties of L-DOPA and its Derivatives

CompoundKey FeatureResearch Significance
L-DOPADopamine (B1211576) PrecursorGold standard therapy for Parkinson's disease.
3-O-Methyldopa (3-OMD)O-methylated metaboliteLong half-life; competes with L-DOPA transport; potential role in side effects. wikipedia.orgmdpi.com
L-DOPA Methyl EsterEsterified prodrugIncreased solubility for alternative delivery systems; converts to L-DOPA in vivo. nih.govcaymanchem.com

Overview of Research Trajectories for 3 O Methyl L Dopa Methyl Ester

Established Synthetic Routes for Analogous Amino Acid Methyl Esters

The synthesis of this compound builds upon well-established methods for creating amino acid methyl esters, primarily involving the protection of the carboxylic acid group through esterification, followed by specific methylation of the catechol ring.

The initial step in synthesizing the target compound from L-DOPA is the esterification of its carboxylic acid group to form L-DOPA Methyl Ester (LDME). This transformation is crucial for subsequent reactions and can be achieved through several established catalytic methods.

One common and direct approach is the Fischer esterification, where L-DOPA is reacted with methanol (B129727) in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is frequently used as a catalyst; it reacts with methanol to form hydrogen chloride (HCl) in situ, which then protonates the carboxylic acid, facilitating nucleophilic attack by methanol. Another method involves bubbling dry hydrogen chloride gas through a methanolic solution of L-DOPA and heating the mixture under reflux. google.com

Optimization of these reactions is key to achieving high yields. A significant challenge is the presence of water, either from the starting materials or produced during the esterification reaction, which can drive the equilibrium back towards the reactants. To counter this, methods involving repeated reaction-distillation cycles have been developed to remove water azeotropically, thereby driving the reaction to completion. google.com For instance, a process might involve refluxing L-DOPA in methanol with a catalyst, followed by distillation to remove water and methanol, and then repeating the cycle with fresh methanol and catalyst. google.com This ensures a higher conversion rate to the desired methyl ester.

The resulting L-DOPA methyl ester hydrochloride is often purified by recrystallization from solvent mixtures like ethanol (B145695) and ether or by washing with non-polar solvents such as petroleum ether to remove impurities. google.com

Table 1: Catalytic Systems for the Esterification of L-DOPA

Catalyst SystemDescriptionKey FeaturesReference
Thionyl Chloride (SOCl₂) in Methanol SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the esterification.Efficient and commonly used laboratory method. google.com
Hydrogen Chloride (HCl) in Methanol Saturated HCl gas is passed through a methanol solution of L-DOPA, followed by reflux.A direct and traditional method for Fischer esterification. google.com
p-Toluene Sulfonic Acid Used as a solid acid catalyst in the esterification of L-DOPA with various alcohols.Can be used for synthesizing a range of L-DOPA esters. academie-sciences.fr

Following esterification, the next critical step is the regioselective methylation of one of the two hydroxyl groups on the catechol ring of L-DOPA methyl ester. The desired product, this compound, requires the specific methylation of the hydroxyl group at the meta-position (C-3) relative to the alanine (B10760859) side chain, leaving the para-position (C-4) hydroxyl group free.

In biological systems, this reaction is catalyzed with high specificity by the enzyme Catechol-O-methyltransferase (COMT). researchgate.netnih.gov COMT utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor and demonstrates a strong preference for methylating the meta-hydroxyl group of catechols like L-DOPA. researchgate.net The regioselectivity is governed by the precise positioning of the substrate within the enzyme's active site, where specific amino acid residues, such as Trp143, orient the catechol ring to favor methylation at the 3-position. nih.gov Quantum mechanics (QM) calculations have shown that while the para-oxyanion is a slightly better nucleophile, the active site environment of COMT significantly lowers the reaction barrier for meta-methylation, making it the overwhelmingly favored pathway. nih.gov

For chemical synthesis, achieving this regioselectivity can be more challenging and often requires the use of protecting groups. A typical strategy would involve:

Protecting the amino group and the less sterically hindered 4-hydroxyl group of L-DOPA.

Methylating the remaining free 3-hydroxyl group using a methylating agent like methyl iodide or dimethyl sulfate.

Removing the protecting groups to yield the 3-O-methylated product.

The choice of protecting groups is crucial to ensure they can be selectively applied and removed without affecting other parts of the molecule.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for investigating the pharmacokinetics and metabolic pathways of molecules. The synthesis of labeled this compound, particularly with deuterium (B1214612), allows for precise tracing and quantification in biological systems.

Deuterium (²H or D) is a stable isotope of hydrogen that can be incorporated into the structure of this compound to create a "heavy" version of the molecule. This labeled compound is chemically identical to the unlabeled version but can be distinguished by mass spectrometry, making it an excellent tracer for metabolic studies. nih.gov

Several methods exist for introducing deuterium into the L-DOPA scaffold.

Acid-Catalyzed Isotopic Exchange: One of the most direct methods involves treating L-DOPA or its derivatives with a deuterated superacid, such as deuterated triflic acid (TfOD). This can achieve high levels of deuterium incorporation (over 90%) specifically onto the aromatic ring under mild conditions. clockss.org Similarly, exchange can be catalyzed by deuterium chloride (DCl) in deuterated water (D₂O). clockss.org For example, [2′,5′,6′-²H₃]-L-DOPA can be synthesized by the acid-catalyzed isotopic exchange between L-DOPA and heavy water. nih.gov

Enzymatic Synthesis: Enzymes can be used for highly specific labeling. For instance, isotopomers of L-tyrosine can be synthesized and then hydroxylated using the enzyme tyrosinase to produce specifically labeled L-DOPA, such as [5′-²H]-L-DOPA. researchgate.net Other enzymatic methods can introduce deuterium at specific positions of the side chain, for example, creating [2-²H]-L-DOPA by isotopic exchange catalyzed by the enzyme tryptophanase. akjournals.comd-nb.info

Once the deuterated L-DOPA is synthesized, it can be carried through the esterification and O-methylation steps to produce the final deuterium-labeled this compound. For example, (rac)-3-O-Methyl DOPA-d₃ is a commercially available deuterium-labeled standard. medchemexpress.com These labeled molecules are critical for use as internal standards in quantitative bioanalytical methods, such as LC-MS/MS, allowing for accurate measurement of the unlabeled drug in plasma or other biological matrices. mdpi.comtue.nl

Table 2: Examples of Deuterium-Labeled L-DOPA Isotopomers and Synthesis Methods

IsotopomerLabeling Position(s)Synthesis MethodReference
[2′,5′,6′-²H₃]-L-DOPA Aromatic RingAcid-catalyzed isotopic exchange with heavy water (D₂O). nih.gov
[5′-²H]-L-DOPA Aromatic RingTwo-step reaction: acid-catalyzed exchange on L-tyrosine followed by enzymatic hydroxylation. researchgate.net
[2-²H]-L-DOPA Side Chain (α-carbon)Enzymatic isotopic exchange using tryptophanase in a deuterated medium. akjournals.comd-nb.info
Deuterated cycloDOPA Aromatic Ring (4- and 7-positions)Hydrogen/deuterium exchange using deuterated triflic acid (TfOD). clockss.org

Advanced Spectroscopic and Chromatographic Techniques for Purity Assessment and Structural Elucidation

The analysis of this compound and its precursors requires sophisticated analytical techniques to ensure structural integrity and assess purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary tools employed for this purpose.

A sensitive and reliable HPLC method with electrochemical detection (HPLC-ECD) has been developed for the simultaneous separation and quantification of L-DOPA Methyl Ester (LDME) and its potential impurities, including L-DOPA and 3-methoxytyrosine. nih.gov A typical method uses a C18 reversed-phase column with an isocratic mobile phase consisting of a methanol-acetonitrile-phosphate buffer mixture, allowing for clear separation of the components. nih.gov

For even greater sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. mdpi.com This "hyphenated" technique allows for the separation of analytes by LC followed by their detection based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net LC-MS/MS methods have been validated for the simultaneous determination of L-DOPA and LDME in plasma samples. mdpi.com These methods are characterized by their high selectivity, achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, and high sensitivity, with lower limits of quantification (LLOQ) in the low µg/L range. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) can also be used, though it typically requires derivatization of the polar functional groups (amino, hydroxyl, and carboxyl groups) to increase volatility. nih.govtue.nl For example, a method involving N,O-acetylation followed by the preparation of pentafluorobenzyl (PFB) esters has been successfully used to analyze L-DOPA and its 3-O-methyl metabolite. nih.govtue.nl

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another essential tool for structural elucidation, providing detailed information about the chemical environment of protons within the molecule, confirming the positions of the methyl ester and O-methyl groups.

Table 3: Chromatographic Methods for the Analysis of L-DOPA Esters and Metabolites

TechniqueColumnMobile Phase / ConditionsDetectionApplicationReference
HPLC-ECD LC18Methanol-acetonitrile-50 mM KH₂PO₄ (8:2:90, v/v/v) with additives, pH 3.2Electrochemical Detection (ECD)Quantification of LDME and impurities (L-DOPA, 3-methoxytyrosine). nih.gov
LC-MS/MS C18 (5 µm, 2.1 × 150 mm)Gradient elution with methanol and formic acid in water.Triple-Quadrupole Mass Spectrometry (MRM mode)Simultaneous determination of L-DOPA and L-DOPA esters in plasma. mdpi.comresearchgate.net
GC-ECNI-MS Fused-silica capillaryTemperature programming up to 320°C. Requires derivatization (e.g., Acetyl-PFB esters).Electron Capture Negative Ion Mass Spectrometry (ECNI-MS)Highly sensitive analysis of L-DOPA and 3-O-Methyl-DOPA in plasma and CSF. nih.govtue.nl

Enzymatic Hydrolysis of the Methyl Ester Moiety

Identification and Characterization of Esterase-Mediated Conversion to 3-O-Methyl-L-DOPA

The conversion of L-DOPA ester prodrugs, including the methyl ester form, to the parent drug L-DOPA is a critical step in their mechanism of action. This biotransformation is primarily mediated by nonspecific esterases present in various biological tissues. tandfonline.com L-DOPA esters are designed to enhance properties such as water solubility and membrane permeability. tandfonline.comacademie-sciences.fr Once administered, these ester derivatives are rapidly hydrolyzed in vivo by these ubiquitous enzymes, releasing L-DOPA. tandfonline.com The enzymatic nature of this conversion has been demonstrated in studies where the passage of L-DOPA methyl ester through biological tissues, such as porcine buccal mucosa, results in the detection of L-DOPA in the acceptor compartment, indicating that the conversion is catalyzed by membrane-bound esterases. tandfonline.com

In Vitro and In Vivo Hydrolysis Kinetics in Biological Matrices

The rate of hydrolysis of L-DOPA methyl ester is influenced by the surrounding biological environment. In vitro studies have shown that the chemical hydrolysis of the ester bond and the subsequent formation of L-DOPA are pH-dependent. tandfonline.com For instance, an increase in pH from 5.8 to 6.2 enhances the hydrolytic conversion of L-DOPA methyl ester to L-DOPA. tandfonline.com

In vivo, the hydrolysis is rapid. Studies involving oral administration of L-DOPA methyl ester in animal models have demonstrated its conversion to L-DOPA and subsequent effects on dopamine (B1211576) levels in the brain, which are comparable to the administration of L-DOPA itself. nih.gov The half-life of immediate-release L-DOPA preparations is relatively short, around 1-3 hours. nih.gov Ester prodrugs like L-DOPA methyl ester are developed to potentially modulate this pharmacokinetic profile. mdpi.com The hydrolysis kinetics in biological matrices such as plasma are a key determinant of the bioavailability and duration of action of the parent compound. While specific kinetic values for this compound are not detailed in the provided search results, the general principle of rapid esterase-mediated hydrolysis for L-DOPA esters is well-established. tandfonline.commdpi.com

Membrane Permeability and Transporter Interactions of this compound

Evaluation of Blood-Brain Barrier Permeation

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its therapeutic efficacy in neurological disorders. 3-O-methyldopa (3-OMD), a major metabolite of L-DOPA, is known to cross the BBB. medchemexpress.com L-DOPA itself has poor penetration across the BBB. mdpi.com Esterification of L-DOPA to its methyl ester is a strategy employed to improve its diffusion properties and facilitate its passage across biological membranes. tandfonline.commdpi.com While direct studies on the BBB permeation of this compound were not found, the parent compound, 3-OMD, is known to compete with L-DOPA for transport across the BBB. wikipedia.orgnih.gov This suggests that 3-OMD utilizes a transporter system at the BBB.

Competitive Interactions with Amino Acid Transporter Systems

The transport of L-DOPA and its metabolites across cellular membranes, including the BBB, is mediated by amino acid transporters, particularly the L-type amino acid transporter (LAT). nih.govsnmjournals.orgsnmjournals.org Studies have shown that 3-OMD acts as a competitive inhibitor for the uptake of L-DOPA via the L-type amino acid transporter. nih.gov Research on immortalized rat capillary cerebral endothelial cells demonstrated that 3-OMD competitively inhibits the uptake of L-DOPA. nih.gov

Specifically, the L-type amino acid transporter 1 (LAT1) is a key player in the transport of large neutral amino acids. snmjournals.orgd-nb.info For a compound to be a substrate for LAT1, it generally requires a free carboxyl and an amino group. researchgate.net Phenylalanine methyl ester, for example, did not inhibit LAT1-mediated uptake, suggesting that the esterified carboxyl group prevents interaction with the transporter. researchgate.net This implies that this compound would likely need to be hydrolyzed to its parent compound, 3-O-Methyl-L-DOPA, before it can effectively interact with and be transported by LAT1. The parent compound, 3-OMD, has been shown to inhibit L-DOPA uptake into astrocytes, further indicating its interaction with amino acid transport systems. nih.gov

The table below summarizes the kinetic parameters of L-DOPA and 3-OMD interaction with the L-type amino acid transporter in rat brain endothelial cells.

Cell LineCompoundK_m (µM)K_i (µM) for 3-OMDIC_50 (µM) for 3-OMD
RBE 4L-DOPA72 (53, 91)143 (121, 170)642 (542, 759)
RBE 43-OM-L-DOPA40 (25, 57)--
RBE 4BL-DOPA60 (46, 74)93 (92, 95)482 (475, 489)
RBE 4B3-OM-L-DOPA44 (13, 75)--

Data adapted from a study on immortalized rat capillary cerebral endothelial cells. nih.gov

Distribution and Bioaccumulation Dynamics

Following its formation from L-DOPA, 3-O-methyldopa (3-OMD) accumulates in the plasma and brain. wikipedia.org This is largely due to its significantly longer half-life (approximately 15 hours) compared to that of L-DOPA (about 1 hour). wikipedia.org As a result, in patients undergoing chronic L-DOPA therapy, elevated levels of 3-OMD are often observed in both plasma and cerebrospinal fluid. wikipedia.org

The distribution of 3-OMD is widespread, and its accumulation can have implications for the efficacy of L-DOPA treatment due to its competitive inhibition of L-DOPA transport at the BBB. wikipedia.orgnih.gov While specific studies on the distribution and bioaccumulation of this compound are not available, it is expected that upon administration, it would be rapidly hydrolyzed to 3-O-Methyl-L-DOPA, which would then follow the known distribution and accumulation patterns of this metabolite. The prodrug strategy aims to enhance the delivery of the parent compound, and the subsequent distribution would be governed by the physicochemical and biological properties of the active metabolite.

Comparative Tissue Distribution Studies in Preclinical Models

Following administration of L-DOPA methyl ester in preclinical models, the subsequent metabolite, 3-O-methyl-L-DOPA (3-OMD), demonstrates distinct distribution patterns across various tissues. Studies in rat models reveal that after treatment with L-DOPA methyl ester, the highest concentrations of both L-DOPA and 3-OMD are found in the serum. nih.gov In these studies, the serum ratio of L-DOPA to 3-OMD was approximately 2:1. nih.gov

Within the brain, however, the distribution of 3-OMD is notably uniform. nih.gov This contrasts with the highly nonhomogeneous distribution of L-DOPA, which varies depending on the tissue's capacity to convert it to dopamine. nih.gov Research involving repeated administration of 3-OMD to rats showed increased levels of the compound in both the blood and the striatum tissue. nih.gov Further investigations have confirmed that 3-OMD accumulates in both the plasma and the brain, particularly in contexts of chronic L-DOPA therapy. wikipedia.orgnih.gov In striatal astrocytes treated with methyl-L-DOPA, a marked increase in the concentration of both L-DOPA and 3-OMD was observed. nih.gov

Table 1: Comparative Distribution of 3-O-Methyl-L-DOPA (3-OMD) in Preclinical Models

This table summarizes findings on the distribution of 3-OMD in different tissues based on preclinical research.

Biological CompartmentFindingSpeciesSource(s)
Serum/Blood Highest concentrations of 3-OMD found in serum compared to brain tissue.Rat nih.gov
Increased blood levels following repeated administration.Rat nih.gov
Accumulates in plasma.General Preclinical wikipedia.orgnih.gov
Brain (General) Exhibits a uniform distribution throughout the brain.Rat nih.gov
Accumulates in the brain.General Preclinical wikipedia.orgnih.gov
Striatum Increased tissue levels following repeated administration.Rat nih.gov
Marked increase in concentration within striatal astrocytes after treatment.Rat nih.gov
Neocortex Uniformly distributed, similar to other brain regions.Rat nih.gov

Half-Life Determination in Various Biological Compartments

The half-life of 3-O-methyl-L-DOPA (3-OMD), the active moiety after hydrolysis of the methyl ester group, is significantly longer than that of its parent compound, L-DOPA. In biological compartments such as plasma and the brain, the half-life of 3-OMD is approximately 15 hours. wikipedia.orgnih.gov This extended half-life is a key characteristic of its pharmacokinetic profile.

In contrast, the half-life of L-DOPA is considerably shorter, estimated to be about one hour. wikipedia.orgnih.gov This substantial difference in elimination rates leads to the accumulation of 3-OMD in both plasma and the brain, especially with chronic administration of L-DOPA or its prodrugs. wikipedia.orgnih.gov

Table 2: Comparative Half-Life of 3-O-Methyl-L-DOPA (3-OMD) and L-DOPA

This table presents the determined half-life for 3-OMD in comparison to its precursor, L-DOPA.

CompoundHalf-Life (Approximate)Biological Compartment(s)Source(s)
3-O-Methyl-L-DOPA (3-OMD) 15 hoursPlasma, Brain wikipedia.orgnih.gov
L-DOPA 1 hourPlasma, Brain wikipedia.orgnih.gov

Metabolic Fate of the 3-O-Methyl-L-DOPA Moiety Following Ester Hydrolysis

Once the methyl ester group of this compound is hydrolyzed by esterase enzymes, the resulting 3-O-methyl-L-DOPA (3-OMD) moiety undergoes further biotransformation. scirp.orgfrontiersin.org The primary metabolic pathway for 3-OMD does not involve decarboxylation but rather begins with transamination. wikipedia.orgjst.go.jp

Pathways of Transamination and Subsequent Degradation

The initial and rate-limiting step in the metabolism of 3-O-methyl-L-DOPA is transamination. jst.go.jp This reaction is catalyzed by the enzyme tyrosine aminotransferase, which converts 3-O-methyl-L-DOPA into 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP), also known as vanilpyruvate. wikipedia.orgjst.go.jp The reaction requires α-ketoglutarate as a co-substrate, which accepts the amino group to become L-glutamate. jst.go.jpbiocyc.org

Following its formation, MHPP is further metabolized. jst.go.jp It is reduced to form 3-methoxy-4-hydroxyphenyllactic acid (MHPL). jst.go.jp This reduction is carried out by two principal enzymes: lactate (B86563) dehydrogenase (LDH) and, more significantly, aromatic α-keto acid reductase (AKAR). jst.go.jp In rat tissues, it has been estimated that AKAR is responsible for 84.3-98.8% of MHPL formation from MHPP, with LDH contributing the remaining 1.2-15.7%. jst.go.jp MHPP can also be metabolized to homovanillic acid (HVA). jst.go.jp Both MHPL and HVA are major urinary metabolites of 3-O-methyl-L-DOPA. jst.go.jp

Table 3: Metabolic Pathway of 3-O-Methyl-L-DOPA via Transamination

This table outlines the key steps, substrates, products, and enzymes involved in the degradation of the 3-O-Methyl-L-DOPA moiety.

StepSubstrate(s)Primary Enzyme(s)Product(s)Source(s)
1. Transamination 3-O-Methyl-L-DOPA, α-ketoglutarateTyrosine aminotransferase3-methoxy-4-hydroxyphenylpyruvic acid (MHPP), L-glutamate wikipedia.orgjst.go.jpbiocyc.org
2. Reduction 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP)Aromatic α-keto acid reductase (AKAR), Lactate dehydrogenase (LDH)3-methoxy-4-hydroxyphenyllactic acid (MHPL) jst.go.jp
3. Degradation 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP)Not specifiedHomovanillic acid (HVA) jst.go.jp

Neurobiological and Pharmacological Investigations of 3 O Methyl L Dopa Methyl Ester and Its Metabolites

Modulation of L-DOPA Pharmacodynamics and Therapeutic Efficacy by 3-O-Methyl-L-DOPA

3-O-Methyl-L-DOPA (3-OMD), a major metabolite of L-DOPA, is formed through the action of the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgnih.gov Due to its significantly longer half-life of approximately 15 hours compared to L-DOPA's one-hour half-life, 3-OMD accumulates in the plasma and brain of patients undergoing chronic L-DOPA therapy. wikipedia.org This accumulation is believed to interfere with the therapeutic effectiveness of L-DOPA through several mechanisms.

Evidence suggests that 3-O-Methyl-L-DOPA competes with L-DOPA for transport across the blood-brain barrier (BBB). nih.govresearchgate.net Both L-DOPA and 3-OMD utilize the same large neutral amino acid transport system to enter the brain. researchgate.net Consequently, elevated plasma concentrations of 3-OMD can competitively inhibit the passage of L-DOPA into the central nervous system, thereby restricting its availability for conversion to dopamine (B1211576). nih.govresearchgate.net This competition at the BBB is a significant factor in the reduced efficacy of L-DOPA observed in some patients. nih.gov

Beyond its effects at the blood-brain barrier, 3-O-Methyl-L-DOPA also impedes the accumulation of L-DOPA within the striatum, a key brain region for motor control. nih.govnih.gov Studies in rats have demonstrated that pretreatment with 3-OMD significantly lowers the accumulation of L-DOPA in the striatum following an L-DOPA injection. nih.gov This inhibitory effect of 3-OMD on striatal L-DOPA uptake is dose-dependent. nih.gov The reduced accumulation of L-DOPA in this critical brain area directly limits the substrate available for dopamine synthesis.

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is the enzyme responsible for the conversion of L-DOPA to dopamine. wikipedia.orgwikipedia.org Research indicates that 3-O-Methyl-L-DOPA influences the metabolic pathway involving AADC. For instance, in AADC deficiency, a condition where the enzyme is impaired, L-DOPA accumulates and is subsequently methylated to form increased levels of 3-OMD. nih.gov The administration of centrally acting AADC inhibitors, such as NSD-1015, has been shown to abolish the motor effects of L-DOPA, inhibit dopamine formation, and lead to elevated plasma levels of L-DOPA and 3-OMD. nih.govepa.gov

The primary role of AADC is the decarboxylation of L-DOPA to synthesize dopamine. wikipedia.org In conditions of AADC deficiency, the metabolic pathway shifts, causing L-DOPA to be catabolized into 3-OMD by COMT. nih.gov This suggests that L-DOPA is the preferred substrate for AADC. 3-OMD's inhibitory effect on L-DOPA accumulation in the striatum persists even when AADC activity is blocked with an inhibitor like 3-hydroxybenzylhydrazine-HCL, indicating that 3-OMD's mechanism of action is not primarily through direct inhibition of the AADC enzyme itself, but rather through competition for transport. nih.gov

Effects on Aromatic L-Amino Acid Decarboxylase (AADC) Activity

Impact on Central Dopaminergic Neurotransmission

The accumulation of 3-O-Methyl-L-DOPA has been shown to directly affect central dopaminergic neurotransmission, influencing both the synthesis of dopamine and its release from neurons.

Studies utilizing rat striatal slices have provided direct evidence of 3-O-Methyl-L-DOPA's impact on dopamine dynamics. The addition of L-DOPA to these slices increases both the spontaneous and potassium chloride-evoked efflux of dopamine. nih.gov However, in the presence of 3-OMD, the effects of L-DOPA on dopamine efflux are diminished. nih.gov Specifically, the total efflux of dopamine over time is significantly lower when 3-OMD is present. nih.govnih.gov Interestingly, while dopamine efflux is reduced, the tissue analysis of the striatal slices revealed that the levels of both L-DOPA and dopamine were significantly higher in slices superfused with L-DOPA in the presence of 3-OMD compared to those with L-DOPA alone. nih.gov This finding suggests that 3-OMD may inhibit the release of newly synthesized dopamine, leading to its accumulation within the neuron. nih.govnih.gov Further research has shown that intracerebroventricular injection of 3-OMD in rats decreases the dopamine turnover rate in the striatum. researchgate.netnih.gov

Research Findings on 3-O-Methyl-L-DOPA's Effects

Table 1: Effect of 3-OMD on L-DOPA and Dopamine Levels in Rat Striatal Slices
ConditionL-DOPA Tissue ContentDopamine Tissue ContentTotal Dopamine Efflux
L-DOPA aloneBaselineBaselineIncreased
L-DOPA + 3-OMD (50 µM)Significantly HigherSignificantly HigherSignificantly Lower

Data derived from studies on rat striatal slices superfused with L-DOPA in the presence and absence of 3-O-Methyl-L-DOPA. nih.gov

Table 2: In Vivo Effects of 3-OMD on Dopamine Turnover in Rat Striatum
TreatmentEffect on Dopamine Turnover Rate (DOPAC/DA)
Single administration of 1 µmol 3-OMD (intracerebroventricular)40.0% decrease

Data from biochemical analysis of rat striatum following 3-O-Methyl-L-DOPA administration. nih.gov

Alterations in Dopamine Metabolite Levels

Following its formation from L-DOPA, 3-O-methyldopa (3-OMD), the hydrolyzed form of 3-O-Methyl-L-DOPA Methyl Ester, has been shown to influence the metabolic profile of dopamine in the brain. Subchronic administration of 3-OMD in rats does not appear to alter the concentration of dopamine itself in the striatum; however, it significantly impacts the levels of its primary metabolites. nih.govnii.ac.jp Research has demonstrated that 3-OMD administration leads to a notable decrease in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA). nih.govnii.ac.jp

These findings suggest that 3-OMD interferes with dopamine turnover. Indeed, a single administration of 3-OMD was found to decrease the dopamine turnover rate, calculated as the ratio of DOPAC to dopamine, by 40% in the rat striatum. nih.govsemanticscholar.org This reduction in dopamine metabolism and turnover is a key aspect of the neurobiological profile of 3-OMD. researchgate.net The effects on locomotor activity and dopamine turnover were observed to return to normal levels after a 7-day washout period, indicating a reversible action. nih.gov

CompoundEffect of 3-O-Methyldopa AdministrationKey Finding
Dopamine (DA)No significant change in striatal levelsParent catecholamine level is maintained.
3,4-dihydroxyphenylacetic acid (DOPAC)Significantly decreasedIndicates reduced metabolism of dopamine via monoamine oxidase (MAO). nih.govnii.ac.jp
3-methoxytyramine (3-MT)Significantly decreasedSuggests alteration in the catechol-O-methyltransferase (COMT) pathway for dopamine. nih.gov
Homovanillic acid (HVA)Significantly decreasedRepresents a reduction in the final major metabolite of dopamine. nih.govnii.ac.jp
Dopamine Turnover (DOPAC/DA Ratio)Decreased by 40%Demonstrates a significant reduction in the rate of dopamine metabolism. nih.govsemanticscholar.org

Neuroprotective and Neurotoxicological Profiles of 3-O-Methyl-L-DOPA (Post-Ester Hydrolysis)

Once the ester group is hydrolyzed, the resulting compound, 3-O-Methyl-L-DOPA (3-OMD), exhibits a complex profile of activities that can modulate neuronal health. Investigations have revealed that 3-OMD can interfere with the beneficial effects of L-DOPA and may possess intrinsic toxic properties under certain conditions.

While L-DOPA therapy is a cornerstone of managing certain neurological conditions, studies indicate it also possesses neuroprotective properties for dopaminergic neurons. nih.gov However, the accumulation of its metabolite, 3-OMD, appears to counteract this benefit. Research using primary cultured mesencephalic neurons has shown that 3-OMD actively inhibits the neuroprotective effects afforded by L-DOPA. medchemexpress.comcaymanchem.com In mixed cultures of mesencephalic neurons and striatal astrocytes, the neuroprotective effect of a 25 µM concentration of L-DOPA was almost entirely negated by the simultaneous application of 3-OMD at concentrations of 10 µM or 100 µM. nih.govelsevierpure.comnih.gov This antagonistic action suggests that 3-OMD accumulation could potentially limit the long-term therapeutic efficacy of L-DOPA by undermining its cell-preserving capabilities. medchemexpress.com

The neuroprotective capacity of L-DOPA is not an intrinsic property of the neurons themselves but is significantly mediated by astrocytes. nih.gov Studies have demonstrated that L-DOPA's ability to enhance the viability of dopaminergic neurons is observed in the presence of astrocytes, but not in cultures of neurons alone. nih.govelsevierpure.comnih.gov Astrocytes appear to facilitate this protection in part through the release of antioxidants like glutathione (B108866) (GSH). nih.govnih.gov

3-OMD directly interferes with this astrocyte-dependent mechanism. It has been shown to inhibit the uptake of L-DOPA into striatal astrocytes. nih.govelsevierpure.com This reduced uptake consequently leads to a decrease in the release of glutathione from the astrocytes, thereby diminishing the neuroprotective environment for the nearby neurons. nih.govelsevierpure.comnih.gov By competing with L-DOPA at the level of astrocyte interaction, 3-OMD effectively dismantles the supportive framework that contributes to L-DOPA's neuroprotective action. nih.govelsevierpure.com

ConditionEffect on L-DOPA Uptake into AstrocytesEffect on Glutathione (GSH) Release from AstrocytesOutcome for Dopaminergic Neurons
L-DOPA (25 µM)IncreasedIncreasedEnhanced viability (Neuroprotection). nih.govelsevierpure.com
L-DOPA (25 µM) + 3-OMD (10-100 µM)InhibitedInhibitedNeuroprotective effect is almost completely inhibited. nih.govelsevierpure.comnih.gov

Beyond antagonizing L-DOPA's protective effects, 3-OMD may exert direct neurotoxic effects through the induction of oxidative stress. nih.govresearchgate.net In vitro studies have shown that 3-OMD, along with L-DOPA and dopamine, can promote significant oxidative damage to DNA in the presence of hydrogen peroxide and copper ions, leading to the formation of damaging products like 8-Hydroxyguanine. nih.gov Such DNA damage can ultimately trigger cell death. nih.govwikipedia.org

Furthermore, in PC12 neuronal cells, 3-OMD was found to induce cytotoxic effects by increasing oxidative stress and decreasing the mitochondrial membrane potential. nih.govsemanticscholar.org This disruption of mitochondrial function is a critical step in many pathways leading to neuronal cell death. nih.gov The same research indicated that 3-OMD could potentiate the toxicity of L-DOPA itself, and these combined toxic effects were preventable with the antioxidant vitamin E, further cementing the role of oxidative stress in the mechanism of damage. nih.gov

A significant metabolic consequence of L-DOPA therapy is the generation of 3-OMD, a process that has been linked to elevated levels of homocysteine. neurology.org The conversion of L-DOPA to 3-OMD is catalyzed by the enzyme catechol-O-methyltransferase (COMT). neurology.orgnih.gov This enzymatic reaction requires a methyl group, which is donated by S-adenosyl methionine (SAM). In the process, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to form homocysteine. neurology.orgnih.gov Therefore, the continuous metabolism of L-DOPA to 3-OMD drives an increase in homocysteine production. neurology.orgnih.gov

Elevated homocysteine, or hyperhomocysteinemia, is recognized as a risk factor for various systemic and neurological disorders. nih.gov It has been associated with an increased risk of cardiovascular disease, stroke, dementia, and cognitive impairment, and may contribute to neuronal damage. wikipedia.orgnih.govresearchgate.net The link between 3-OMD formation and increased homocysteine levels suggests a potential indirect mechanism by which long-term L-DOPA therapy could contribute to neurological and vascular complications. wikipedia.orgneurology.org

Direct Pharmacological Actions of this compound (if any)

While most research focuses on the biological effects of 3-O-Methyl-L-DOPA (3-OMD) following the hydrolysis of its methyl ester, studies have investigated the direct binding properties of related ester compounds. The methyl ester form is often used in experimental settings as a more water-soluble precursor that is rapidly converted to its parent compound in culture. nih.gov

However, direct pharmacological activity of the ester form, before hydrolysis, has been identified. One study assessed the binding of various L-DOPA metabolites to human receptors and found that L-DOPA-methyl ester binds with high affinity to alpha(2)-adrenergic receptors (IC₅₀ of 17-36 µM). nih.gov In contrast, it showed very low affinity for dopamine D1 and D2 receptors. nih.gov This is notably different from its hydrolyzed metabolite, 3-O-methyldopa, which was found to have no observable binding effect on any of the receptors tested in that study. nih.gov This suggests that this compound may have transient, direct pharmacological actions at adrenergic receptors before it is rapidly hydrolyzed to 3-OMD, which then exerts its own distinct neurobiological effects.

Receptor Binding Affinity and Ligand-Receptor Interactions

No studies detailing the receptor binding affinity or ligand-receptor interactions of this compound were found in the reviewed scientific literature.

In Vitro and In Vivo Functional Characterization

No data from in vitro or in vivo studies characterizing the functional activity of this compound could be located.

Behavioral Phenotyping in Preclinical Models of Neurological Disorders

Assessment in Parkinson's Disease Models and Motor Function

No preclinical studies assessing the effects of this compound on motor function in animal models of Parkinson's disease were identified.

Evaluation in Other Neurobiological Paradigms

No research was found evaluating the effects of this compound in other neurobiological paradigms.

Analytical Methodologies for the Quantitative Determination of 3 O Methyl L Dopa Methyl Ester in Biological Systems

Advanced Sample Preparation Techniques for Complex Biological Matrices

The initial and critical step in the analytical workflow is the effective isolation of the target analyte from the intricate biological milieu, which contains proteins, salts, and other endogenous compounds that can interfere with analysis.

Protein Precipitation and Solid-Phase Extraction Strategies

Protein precipitation (PP) is a widely adopted technique for the cleanup of plasma samples prior to the analysis of levodopa and its metabolites, including 3-O-methyldopa. semanticscholar.orgscielo.br This method involves the addition of a precipitating agent to denature and remove proteins. Commonly used agents include acids like perchloric acid and organic solvents such as methanol (B129727) and acetonitrile. semanticscholar.orgsemanticscholar.org For instance, a simple and rapid protein precipitation step using perchloric acid has been successfully employed for the extraction of 3-O-methyldopa from human plasma. semanticscholar.org Another approach involves acidic protein precipitation with a trichloroacetic acid solution, which has been demonstrated for the simultaneous determination of levodopa, levodopa methyl ester (LDME), and carbidopa in human plasma. nih.gov

Solid-phase extraction (SPE) offers a more selective sample cleanup compared to protein precipitation, resulting in cleaner extracts and potentially reducing matrix effects. semanticscholar.orgtandfonline.com Various SPE sorbents can be utilized depending on the physicochemical properties of the analyte. For compounds related to 3-O-Methyl-L-DOPA Methyl Ester, such as levodopa and its metabolites, alumina-based SPE has been used for sample purification from plasma. semanticscholar.org While SPE can provide cleaner samples, protein precipitation is often favored due to its simplicity, lower cost, and generally higher recovery rates for levodopa and related compounds. semanticscholar.org

A comparative overview of these techniques for related compounds is presented below:

Sample Preparation TechniquePrecipitating/Eluting AgentMatrixRecoveryReference
Protein PrecipitationPerchloric AcidHuman PlasmaHigh semanticscholar.org
Protein PrecipitationTrichloroacetic AcidHuman PlasmaNot specified nih.gov
Solid-Phase ExtractionActivated AluminaPlasma56-66% (for Levodopa) semanticscholar.org

Optimized Extraction Procedures for Trace Analysis

For the determination of trace levels of this compound and its analogs in biological samples, the optimization of extraction procedures is paramount. The goal is to maximize analyte recovery while minimizing the co-extraction of interfering substances.

A study detailing the simultaneous determination of levodopa methyl ester (LDME), levodopa, 3-O-methyldopa (3-OMD), and dopamine (B1211576) in plasma reported recoveries of approximately 85% for L-DOPA and 3-OMD, and 70% for dopamine and LDME. nih.gov In another instance, a simple protein precipitation with perchloric acid was sufficient to achieve a lower limit of quantification (LLOQ) of 50 ng/mL for 3-O-methyldopa in human plasma, which was sensitive enough for a bioequivalence study. semanticscholar.org An even more sensitive UHPLC-MS/MS method for levodopa, LDME, and carbidopa achieved an LLOQ of 15 µg/L for all analytes through acidic protein precipitation. nih.gov

High-Resolution Chromatographic Separation Methods

Following sample preparation, chromatographic separation is employed to resolve the analyte of interest from other components in the extract.

High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of levodopa and its metabolites from biological samples. tandfonline.comnih.gov Reversed-phase chromatography, particularly with C18 stationary phases, is the most common approach. semanticscholar.orgnih.gov

One method for the simultaneous determination of levodopa methyl ester, levodopa, and 3-O-methyldopa utilized a reversed-phase HPLC system. nih.gov Another HPLC-MS/MS method for 3-O-methyldopa employed an Atlantis T3 C18 analytical column. semanticscholar.org For the simultaneous analysis of L-dopa, 3-O-methyldopa, and carbidopa, a RP C18 column was used as the stationary phase. researchgate.net In addition to C18 columns, other stationary phases have been explored. A study on the simultaneous determination of entacapone, levodopa, and carbidopa found that a Cosmosil PE column, which has an ethyl group attached to a phenyl group, provided a rugged stationary phase with a better column life than a standard phenyl column at low pH. Furthermore, a Kinetex Pentafluorophenyl (PFP) column has been used for the chromatographic separation of levodopa, levodopa methyl ester, and carbidopa. mdpi.com

The selection of the mobile phase is also critical for achieving optimal separation. Typically, mobile phases consist of a mixture of an aqueous buffer (often containing an acid like formic acid to control pH) and an organic modifier such as methanol or acetonitrile. semanticscholar.orgnih.gov For example, a mobile phase of water and methanol (85:15, v/v) containing 0.05% formic acid was used with an Atlantis T3 C18 column for 3-O-methyldopa analysis. semanticscholar.org

Stationary PhaseMobile Phase CompositionAnalyte(s)Reference
Reversed-PhaseNot specifiedLevodopa Methyl Ester, Levodopa, 3-O-Methyldopa nih.gov
Atlantis T3 C18Water and Methanol (85:15, v/v) with 0.05% Formic Acid3-O-Methyldopa semanticscholar.org
RP C18Methanol and pH 2.88 Phosphate Buffer (8:92, v/v)L-dopa, 3-O-methyldopa, Carbidopa researchgate.net
Cosmosil PEPhosphate Buffer pH 2.5 and Methanol (gradient)Entacapone, Levodopa, Carbidopa
Kinetex PFP0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile (gradient)Levodopa, Levodopa Methyl Ester, Carbidopa mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) can be a powerful tool for the analysis of volatile compounds. However, compounds like this compound are not inherently volatile and require a derivatization step to increase their volatility for GC analysis.

A study on the determination of L-DOPA and its 3-O-methyl metabolite (OMD) in plasma and cerebrospinal fluid utilized a GC-mass spectrometry (GC-MS) method. nih.gov This method involved a two-step derivatization process: N,O-acetylation of the amino acids in an aqueous medium, followed by the preparation of pentafluorobenzyl (PFB) esters under anhydrous conditions. nih.gov The resulting N,O-acetyl, carboxy-PFB derivatives were then suitable for GC-MS analysis. nih.gov This derivatization approach could be applied to this compound to facilitate its analysis by GC. The derivatization not only increases volatility but can also improve the chromatographic properties of the analyte. tue.nl

Sensitive and Specific Detection and Quantification Techniques

The final step in the analytical workflow is the detection and quantification of the separated analyte. High sensitivity and specificity are paramount, especially for trace analysis in biological systems.

Electrochemical detection (ECD) coupled with HPLC is a highly sensitive and selective technique for the analysis of electroactive compounds like levodopa and its metabolites. tandfonline.comnih.gov A method for the simultaneous determination of levodopa methyl ester, levodopa, 3-O-methyldopa, and dopamine in plasma utilized an HPLC system with a coulometric detector equipped with a dual-electrode system operating in redox mode, allowing for quantification at the nanogram level. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its superior sensitivity, specificity, and speed. tandfonline.com Several LC-MS/MS methods have been developed for the quantification of 3-O-methyldopa and related compounds in human plasma. semanticscholar.orgnih.gov These methods typically operate in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte.

A validated UHPLC-MS/MS method for the simultaneous determination of levodopa, levodopa methyl ester, and carbidopa in human plasma reported a lower limit of quantification (LLOQ) of 15 µg/L for all analytes. nih.gov Another HPLC-MS/MS method for 3-O-methyldopa in human plasma achieved an LLOQ of 50 ng/mL and a limit of detection (LOD) of 15 ng/mL. semanticscholar.org A different LC-MS/MS method that included a derivatization step to improve sensitivity for 3-O-methyldopa in dried blood spots reported an LoQ of 150 nmol/L and an LoD of 50 nmol/L. eventact.com

The table below summarizes the performance characteristics of various detection techniques for 3-O-methyldopa and related compounds.

Detection TechniqueAnalyteLLOQLODLinearity RangeReference
HPLC-ECDLevodopa Methyl Ester, 3-O-MethyldopaNot specifiedNot specifiedNot specified nih.gov
HPLC-MS/MS3-O-Methyldopa50 ng/mL15 ng/mL50–4000 ng/mL semanticscholar.org
UHPLC-MS/MSLevodopa Methyl Ester15 µg/LNot specifiedUp to 10,000 µg/L nih.gov
LC-MS/MS (with derivatization)3-O-Methyldopa150 nmol/L50 nmol/L150–20000 nmol/L eventact.com

Based on a comprehensive review of scientific literature, there are no specific analytical methodologies published for the quantitative determination of the compound “this compound” in biological systems. The available research focuses on two related but distinct molecules: 3-O-Methyldopa (3-OMD) and Levodopa Methyl Ester (LDME).

Scientific studies describe methods for the simultaneous analysis of 3-OMD and LDME as separate analytes in biological fluids like plasma. For instance, high-performance liquid chromatography (HPLC) with electrochemical detection has been utilized to quantify Levodopa Methyl Ester (LDME), Levodopa (L-DOPA), 3-O-methyldopa (3-OMD), and dopamine (DA) in a single plasma sample nih.govscribd.com. This indicates that these compounds are treated as individual substances in bioanalytical contexts.

Due to the lack of specific published data for "this compound," it is not possible to provide an article on its analytical methodologies and method validation parameters as requested. The information available pertains to its parent compounds, and extrapolating this data would not be scientifically accurate or adhere to the specific focus on the requested molecule.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the chemical compound “this compound.” The research landscape predominantly focuses on two related, but distinct, compounds: Levodopa Methyl Ester (also known as Melevodopa) and 3-O-Methyldopa (3-OMD), a major metabolite of Levodopa.

Therefore, it is not possible to generate a scientifically accurate article on the analytical methodologies and applications in pharmacokinetic, pharmacodynamic, and metabolomic studies focusing solely on “this compound” as requested. The available data centers on the analysis and kinetic profiles of Levodopa, its more soluble prodrug Levodopa Methyl Ester, and its primary metabolite, 3-O-Methyldopa.

Role As a Research Probe and Emerging Research Directions for 3 O Methyl L Dopa Methyl Ester

Utilization of Labeled 3-O-Methyl-L-DOPA Methyl Ester for In Vivo Metabolic Tracing

The use of isotopically labeled molecules is a powerful technique for tracing the metabolic fate of compounds in vivo. While direct studies on labeled this compound are not extensively documented, the principles of metabolic tracing and the known metabolism of 3-OMD allow for a clear hypothesis of its utility.

A labeled version of this compound, for instance with Carbon-13 (¹³C) or tritium (B154650) (³H), would enable researchers to track its distribution and transformation within the body. Upon administration, the ester group is expected to be rapidly hydrolyzed by esterase enzymes present in the plasma and tissues to yield labeled 3-O-Methyl-L-DOPA. This process allows for the targeted delivery of labeled 3-OMD into the system.

Subsequent analysis of tissues and biofluids, such as plasma and cerebrospinal fluid, at various time points would reveal the pharmacokinetics of 3-OMD. Techniques like mass spectrometry and liquid scintillation counting can be employed to detect and quantify the labeled compound and its metabolites. nih.gov This approach would provide precise data on the rate of accumulation of 3-OMD in different brain regions and its subsequent metabolic conversion. The primary metabolic pathway for 3-OMD involves transamination to vanilpyruvate, which is then reduced to vanillactate. wikipedia.org Tracing studies would help in quantifying the flux through this pathway and identifying any other minor, yet potentially significant, metabolic routes.

Table 1: Potential Applications of Labeled this compound in Metabolic Tracing

Research QuestionPotential Labeled CompoundAnalytical TechniqueExpected Outcome
Bioavailability and tissue distribution of 3-OMD¹³C- or ¹⁴C-labeled this compoundMass Spectrometry, AutoradiographyQuantitative data on the uptake and accumulation of 3-OMD in various organs, particularly the brain.
Rate of metabolic conversion of 3-OMD³H- or ¹⁴C-labeled this compoundHigh-Performance Liquid Chromatography (HPLC) with radiometric detectionDetermination of the half-life of 3-OMD and the rate of formation of its metabolites like vanillactate.
Competition with L-DOPA for transportDual-labeling with isotopes of 3-OMD and L-DOPAPositron Emission Tomography (PET)Visualization and quantification of the competitive interaction between 3-OMD and L-DOPA at the blood-brain barrier.

Exploration of this compound as a Delivery Strategy for 3-O-Methyl-L-DOPA

Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and ability to cross biological membranes. The esterification of a carboxylic acid group, as in this compound, is a common prodrug approach. The methyl ester form of 3-OMD is expected to exhibit increased lipophilicity compared to the parent compound. This enhanced lipophilicity could facilitate its passage across the blood-brain barrier, a significant hurdle for many neurologically active compounds.

Once in the central nervous system, the ester would be cleaved by endogenous esterases, releasing 3-O-Methyl-L-DOPA directly into the brain parenchyma. This targeted delivery would allow researchers to study the central effects of 3-OMD in isolation from its peripheral effects, which can confound experimental results. For example, studies have shown that intracerebroventricular injection of 3-OMD can impair locomotor activity and decrease dopamine (B1211576) turnover in rats. nih.govresearchgate.net Utilizing the methyl ester as a delivery system could provide a less invasive and more physiologically relevant method to achieve elevated brain concentrations of 3-OMD for such studies.

Table 2: Comparison of Physicochemical Properties and Potential Delivery Advantages

CompoundKey Functional GroupsExpected LipophilicityPotential Advantage as a Research Tool
3-O-Methyl-L-DOPACarboxylic acid, Amine, Phenolic hydroxylLowerRepresents the endogenous metabolite.
This compoundMethyl ester, Amine, Phenolic hydroxylHigherPotentially enhanced blood-brain barrier penetration and targeted CNS delivery of 3-OMD.

Integration into Systems Biology Approaches for Comprehensive Neurochemical Mapping

Systems biology aims to understand the complex interactions within a biological system as a whole. In the context of neurochemistry, this involves mapping the intricate network of neurotransmitters, their metabolites, and their signaling pathways. This compound, as a tool to selectively introduce 3-OMD into the neuronal environment, can be integrated into such approaches.

By manipulating the levels of 3-OMD in specific brain regions using its methyl ester prodrug, researchers can observe the downstream effects on the broader neurochemical landscape. Techniques like mass spectrometry imaging (MSI) can be used to simultaneously map the distribution of multiple neurotransmitters and metabolites in brain tissue sections. nih.govdiva-portal.org For example, after administering this compound, MSI could reveal alterations in the levels of dopamine, serotonin, and their respective metabolites in key brain structures like the striatum and hippocampus. nih.gov

Identification of Unaddressed Research Questions and Future Scholarly Endeavors

The potential of this compound as a research probe opens up several avenues for future investigation. The primary unaddressed question is the lack of direct experimental data on this specific compound. Future scholarly endeavors should focus on synthesizing and characterizing this compound and then systematically evaluating its properties and applications.

Key Unaddressed Research Questions:

What are the precise pharmacokinetic and pharmacodynamic profiles of this compound?

How efficiently is the methyl ester hydrolyzed to 3-O-Methyl-L-DOPA in vivo in different species and tissues?

Does the administration of this compound more accurately replicate the chronic, elevated brain concentrations of 3-OMD seen in patients compared to direct 3-OMD administration?

Can labeled this compound be used with advanced imaging techniques like PET to non-invasively track 3-OMD distribution and its interaction with transporters in real-time?

What are the specific molecular targets of 3-OMD in the brain, and can this compound be used to probe these interactions in cell culture and animal models?

How does targeted elevation of brain 3-OMD levels, via its methyl ester, affect the expression of genes and proteins involved in dopamine signaling and neuronal plasticity?

Future research should be directed towards controlled studies that utilize this compound to dissect the precise role of 3-OMD in both the therapeutic and adverse effects of L-DOPA. This will contribute to a more complete understanding of the neurochemical consequences of long-term Parkinson's disease treatment and may inform the development of improved therapeutic strategies.

Q & A

Q. What are the recommended methods for characterizing the purity of 3-O-Methyl-L-DOPA Methyl Ester in synthetic preparations?

To assess purity, researchers should employ a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities and verifies compound identity using retention time comparisons with certified standards .
  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing proton and carbon environments, particularly verifying the presence of the 3-O-methyl group and ester functionality .
  • Mass Spectrometry (MS) : Validates molecular weight and detects degradation products or isotopic labeling .
    Batch-specific certificates of analysis (CoA) from suppliers should include these data points for cross-validation .

Q. How should researchers handle solubility challenges when preparing stock solutions of this compound?

  • Solvent Selection : The compound is soluble in dimethyl sulfoxide (DMSO) at ~1 mg/mL. For aqueous compatibility, prepare a DMSO stock solution and dilute into buffer systems (e.g., phosphate-buffered saline) while maintaining <1% DMSO to avoid cellular toxicity .
  • Inert Atmosphere : Purge solvents with nitrogen or argon to prevent oxidation during dissolution, as catechol derivatives are prone to degradation .
  • Sonication/Heating : If precipitation occurs, briefly sonicate (≤50°C) to improve solubility without degrading the compound .

Advanced Research Questions

Q. How can experimental design methodologies like the Taguchi method optimize the synthesis of this compound?

The Taguchi method (orthogonal array design) efficiently identifies critical parameters for yield optimization:

  • Parameter Selection : Key factors include catalyst type (e.g., acid vs. base), molar ratio (substrate to methylating agent), temperature, and reaction time. These are tested at multiple levels (e.g., 60°C, 70°C, 80°C) .
  • Signal-to-Noise (S/N) Ratio Analysis : Prioritizes parameters with the largest impact on yield. For methyl ester synthesis, catalyst concentration often dominates, as seen in analogous esterification studies where 1.5 wt% KOH increased yields to >96% .
  • Validation : Confirm optimal conditions with triplicate syntheses and compare yields to theoretical predictions using ANOVA .

Q. What strategies resolve contradictory data regarding the cross-reactivity of this compound in immunoassays?

  • Competitive Binding Assays : Use structurally similar analogs (e.g., L-DOPA, α-methyl-L-DOPA) to assess specificity. For example, this compound exhibits 1/50,000 cross-reactivity compared to L-DOPA in antibody-based assays, indicating minimal interference .
  • Matrix Effects : Test spiked biological samples (plasma, brain homogenates) to evaluate false positives caused by endogenous compounds. Normalize data using internal standards (e.g., deuterated analogs) .

Q. How do storage conditions impact the stability of this compound, and what methods validate its degradation profile?

  • Storage Recommendations : Store at -20°C under inert gas (argon) to prevent oxidation. Avoid repeated freeze-thaw cycles, which accelerate hydrolysis of the ester moiety .
  • Stability-Indicating Assays : Monitor degradation via HPLC with UV detection (λ = 280 nm) to track loss of parent compound and emergence of peaks corresponding to hydrolysis products (e.g., 3-O-Methyl-L-DOPA) .

Q. What are critical considerations when designing in vivo pharmacokinetic studies for this compound?

  • Dose Formulation : Use biocompatible solvents (e.g., 10% DMSO/40% PEG300/5% Tween-80) to enhance solubility and bioavailability. Validate formulations for stability over 24 hours .
  • Analytical Validation : Employ LC-MS/MS to quantify plasma and tissue concentrations, ensuring detection limits ≤1 ng/mL. Include quality controls (QCs) to assess inter-day variability .
  • Metabolite Profiling : Screen for major metabolites (e.g., demethylated or hydrolyzed products) using high-resolution mass spectrometry .

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3-O-Methyl-L-DOPA Methyl Ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.